molecular formula C6H12FNO B11823306 3-Fluoro-4-methylpiperidin-4-ol

3-Fluoro-4-methylpiperidin-4-ol

Cat. No.: B11823306
M. Wt: 133.16 g/mol
InChI Key: RTWXDUHAJIXSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methylpiperidin-4-ol: is a fluorinated piperidine derivative with the molecular formula C6H12FNO . This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position of the piperidine ring, along with a hydroxyl group at the fourth position. Piperidine derivatives are known for their significant role in medicinal chemistry and drug design due to their unique structural and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylpiperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method includes the use of Selectfluor® , a fluorinating agent, to introduce the fluorine atom at the desired position. The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-4-methylpiperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist , modulating various biological processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

  • 3-Methyl-4-(trifluoromethyl)piperidin-4-ol
  • 3-Fluoropiperidine
  • 4-Methylpiperidine

Comparison: 3-Fluoro-4-methylpiperidin-4-ol is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

IUPAC Name

3-fluoro-4-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXDUHAJIXSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.